6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with substituents at positions 2 (trifluoromethyl) and 6 (bromo), along with a carboxylic acid group at position 2. This structure imparts unique physicochemical and pharmacological properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromo substituent facilitates further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTMPAQBPBWBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401154000 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-bromo-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-57-8 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-bromo-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-bromo-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
A. Pre-Cyclization Functionalization
- Starting Material Modification : Use 2-amino-3-(trifluoromethyl)-5-bromopyridine as the precursor. Cyclization with chloroacetaldehyde would directly yield the 2-CF₃-substituted core.
- Challenges : Limited commercial availability of this specialized aminopyridine necessitates custom synthesis, increasing complexity.
B. Post-Cyclization Functionalization
- Halogenation : Brominate position 2 of the imidazo[1,2-a]pyridine core using electrophilic bromination (e.g., NBS in DMF).
- Trifluoromethyl Coupling : Perform a cross-coupling reaction (e.g., Ullmann or copper-mediated) with a CF₃ source (e.g., Me₃SiCF₃ or CF₃Cu).
Optimized Synthetic Route
A plausible sequence integrating these steps is outlined below:
Analytical Data and Characterization
Critical quality control metrics for intermediates and the final product:
- Melting Point : Expected range 76.5–78.0°C (based on analogous compounds).
- ¹H NMR : Characteristic peaks for imidazo[1,2-a]pyridine protons (e.g., δ 8.19 for aromatic H).
- HPLC Purity : ≥95% after recrystallization (ethyl acetate/hexane).
Challenges and Considerations
- Regioselectivity : Ensuring precise substitution at positions 2 and 6 requires controlled reaction conditions.
- Functional Group Compatibility : The CF₃ group’s electron-withdrawing nature may hinder subsequent reactions, necessitating optimized catalysts.
- Yield Optimization : Multi-step sequences may accumulate losses; telescoping steps (e.g., one-pot reactions) could improve efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
The bromine atom at position 6 undergoes substitution reactions under catalytic or thermal conditions. This site is activated by the electron-deficient imidazo[1,2-a]pyridine core and the trifluoromethyl group.
Key Reagents and Conditions:
Example Reaction:
Product Applications :
Carboxylic Acid Functionalization
The carboxylic acid group at position 3 participates in classical acid-derived reactions.
Amide Coupling
Reagents : HATU, DIPEA, DMF, room temperature
Mechanism : Activation of the carboxylate to form an intermediate O-acylisourea, followed by nucleophilic attack by amines.
Yield Optimization :
Esterification
Reagents : R-OH (e.g., MeOH, EtOH), H₂SO₄, reflux
Typical Yields : 70–90% for methyl/ethyl esters
Decarboxylation
Conditions : Pyridine, Cu(OAc)₂, 120°C
Product : 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Radical Reactions
The bromine atom participates in radical-mediated functionalization:
Reagents : AIBN, Bu₃SnH, toluene, 80°C
Application : Synthesis of deuterated analogs via H/D exchange .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Products | Yield |
|---|---|---|---|
| SNAr (Amine) | Pd(PPh₃)₄, NH₃, DMF, 100°C | 6-Amino derivatives | 75–88% |
| Amide Coupling | HATU, DIPEA, R-NH₂ | Imidazo[1,2-a]pyridine-3-carboxamides | 82–92% |
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 89% |
| Radical Bromine Exchange | AIBN, Bu₃SnH, toluene | Deuterated analogs | 65% |
Mechanistic Insights
-
Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity at position 6, facilitating SNAr .
-
Steric Considerations : The carboxylic acid group at position 3 directs substitution to the para-bromine position .
Polymer-Building Blocks
Ester derivatives (e.g., PEGylated esters) improve solubility for drug delivery systems.
This compound’s versatility in nucleophilic substitution, coupling, and radical chemistry makes it a critical intermediate in targeted drug discovery and materials science. Further exploration of its reactivity under photochemical or enzymatic conditions is warranted.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is primarily studied for its potential as an antimicrobial agent and antituberculosis drug . Its activity against multidrug-resistant strains of Mycobacterium tuberculosis has been highlighted in several studies, making it a candidate for further development in treating tuberculosis.
Case Study:
A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant inhibition of Mycobacterium tuberculosis. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are crucial for its pharmacological properties .
Biological Research
The compound is also utilized in enzyme inhibition studies and protein interaction analyses. Its structural properties allow it to interact with various biological targets, making it valuable in biochemical research.
Applications:
- Enzyme inhibitors targeting specific pathways.
- Studies on protein-ligand interactions to understand disease mechanisms.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Pathway | Observed Effect |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Inhibition of growth |
| Enzyme Inhibition | Various enzymes | Competitive inhibition |
Industrial Applications
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of other bioactive compounds. Its unique chemical structure allows for modifications that can lead to new therapeutic agents.
Synthetic Routes:
The synthesis typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Formation of Imidazo[1,2-a]pyridine Core: Via condensation reactions.
- Bromination and Trifluoromethylation: Using reagents like N-bromosuccinimide (NBS) and trifluoromethyl iodide (CF3I).
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its biological activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituents:
Key Observations :
Physicochemical Properties
- Solubility : The trifluoromethyl and bromo groups reduce aqueous solubility compared to unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid. Modifications like pyridinylboronic acid coupling (as in ) can improve solubility .
- Thermal Stability : Melting points for similar compounds range from 196–197°C (unsubstituted) to 250°C (dec., for 6-carboxylic acid derivatives) .
Biological Activity
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which has been explored for various therapeutic applications, including anti-infectives and anticancer agents.
Chemical Structure and Properties
- Molecular Formula : C₉H₄BrF₃N₂O₂
- Molecular Weight : 309.039 g/mol
- CAS Number : 1427460-57-8
The compound features a bromine atom at the 6th position, a trifluoromethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the imidazo[1,2-a]pyridine ring system. The presence of the trifluoromethyl group enhances its lipophilicity and stability, making it a valuable scaffold for drug development .
Antimicrobial Properties
Recent studies indicate that this compound exhibits potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. The compound's mechanism involves the inhibition of ATP synthesis in mycobacteria, which is crucial for their survival and replication. This makes it a promising candidate for developing new antituberculosis agents .
Anticancer Activity
The compound has also shown potential as an anticancer agent. It was tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. Notably, it exhibited selectivity towards cancer cells compared to normal cells, indicating a favorable therapeutic window. The IC50 values in different cancer lines were observed to be significantly lower than those in non-cancerous cells, suggesting its potential for targeted cancer therapy .
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, this compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it has been identified as an inhibitor of branched-chain amino acid transaminases (BCATs), which play a role in various cancer types. The inhibition of BCATs can disrupt metabolic pathways that are often hijacked by cancer cells to support their growth and proliferation .
Case Study 1: Antituberculosis Activity
A study evaluated the efficacy of this compound against Mycobacterium tuberculosis strains. Results indicated that the compound inhibited ATP synthesis with an IC50 value of approximately 0.5 μM. This highlights its potential as a lead compound for developing new treatments against resistant tuberculosis strains.
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment with this compound resulted in significant growth inhibition with IC50 values of 1.75 μM and 0.87 μM respectively. These findings suggest that it may be effective in treating triple-negative breast cancer (TNBC), which is often resistant to conventional therapies .
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MCF-7 | 1.75 | High |
| MDA-MB-231 | 0.87 | High |
| MCF10A | >10 | Low |
Q & A
Q. What are the standard synthetic routes for 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?
The compound is typically synthesized via multistep protocols involving halogenation and functionalization of imidazo[1,2-a]pyridine precursors. A common approach involves:
- Step 1 : Bromination at the 6-position of imidazo[1,2-a]pyridine using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions .
- Step 2 : Introduction of the trifluoromethyl group via cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) with trifluoromethyl-containing reagents .
- Step 3 : Carboxylic acid functionalization at the 3-position using hydrolysis of ester intermediates (e.g., ethyl esters under acidic or basic conditions) . Yields vary between 50–70% depending on purification methods .
Q. How is the compound characterized structurally?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm bromine and trifluoromethyl substituents (e.g., F NMR for CF groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s M/M+2 signature) .
- X-ray crystallography : Limited due to challenges in crystallizing trifluoromethylated derivatives, but used for unambiguous confirmation in analogous compounds .
Q. What is the role of this compound in medicinal chemistry?
The imidazo[1,2-a]pyridine core is a pharmacophore in CNS drugs (e.g., anxiolytics, insomnia treatments). The bromine and trifluoromethyl groups enhance binding to targets like GABA receptors and improve metabolic stability .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the preparation of this compound?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min vs. 12 h for conventional heating) and improves yields by 10–15% through uniform heating. This method is particularly effective for cyclization and halogenation steps . Example protocol :
- React 2-aminopyridine derivatives with α-bromoketones under microwave conditions (150°C, 300 W) to form the imidazo[1,2-a]pyridine core .
- Subsequent trifluoromethylation via Cu-catalyzed cross-coupling under microwave irradiation .
Q. What strategies address low solubility in biological assays caused by the trifluoromethyl group?
- Salt formation : Convert the carboxylic acid to sodium or potassium salts to enhance aqueous solubility .
- Prodrug approaches : Esterify the carboxylic acid (e.g., ethyl or PEGylated esters) for improved cell permeability, followed by enzymatic hydrolysis in vivo .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability while mitigating precipitation .
Q. How can structure-activity relationship (SAR) studies be designed using this compound?
- Core modifications : Synthesize analogs with varying halogens (Cl, I) or substituents (methyl, nitro) at the 6-position to assess electronic effects on target binding .
- Trifluoromethyl replacement : Substitute CF with CHF or CN to evaluate hydrophobic/hydrophilic balance .
- Carboxylic acid bioisosteres : Replace -COOH with tetrazoles or sulfonamides to modulate acidity and H-bonding capacity .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- LC-MS/MS interference : Bromine isotopes (M+2) may overlap with matrix components. Use high-resolution mass spectrometers (Q-TOF) for accurate quantification .
- Degradation products : Monitor hydrolytic cleavage of the imidazo[1,2-a]pyridine ring under acidic conditions via stability-indicating HPLC methods (C18 column, 0.1% TFA in acetonitrile/water) .
Data Contradiction & Troubleshooting
Q. How to resolve discrepancies in reported synthetic yields?
- Purification methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) can lead to yield variations. Optimize gradient elution for purity >95% .
- Side reactions : Bromine may undergo displacement by nucleophiles (e.g., water) if reaction moisture is not controlled. Use anhydrous solvents and molecular sieves .
Q. Why do biological activity results vary across studies?
- Assay conditions : Differences in cell lines (HEK293 vs. CHO) or receptor subtypes (GABA α1 vs. α5) significantly impact IC values. Standardize assays using recombinant receptors .
- Compound aggregation : Trifluoromethyl groups promote aggregation at high concentrations. Use dynamic light scattering (DLS) to detect aggregates and adjust dosing protocols .
Methodological Tables
Q. Table 1. Comparative Synthetic Methods
| Method | Yield (%) | Time | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional heating | 65 | 12 h | 92 | |
| Microwave-assisted | 78 | 30 min | 98 | |
| Cu-catalyzed coupling | 70 | 6 h | 95 |
Q. Table 2. Solubility Optimization
| Strategy | Solubility (mg/mL) | Stability (t) |
|---|---|---|
| Sodium salt | 2.5 | >24 h |
| Ethyl ester prodrug | 15.0 | 8 h (hydrolyzes in PBS) |
| DMSO/PBS (10%) | 1.8 | 12 h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
